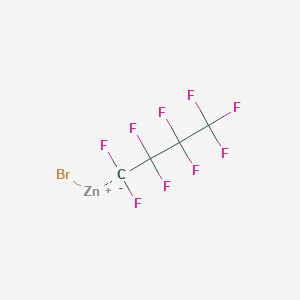
PerfluorobutylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PerfluorobutylZinc bromide is a unique organozinc compound characterized by the presence of a perfluorobutyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is part of a broader class of organozinc reagents known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PerfluorobutylZinc bromide typically involves the reaction of perfluorobutyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
C4F9Br+Zn→C4F9ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
PerfluorobutylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the perfluorobutyl group is transferred to an electrophilic carbon center.
Transmetalation: This compound is often used in transmetalation reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are typically perfluorinated organic compounds, which are valuable in various industrial applications due to their unique chemical properties.
Aplicaciones Científicas De Investigación
PerfluorobutylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology: Research into its potential use in biological systems is ongoing, particularly in the development of novel biomolecules.
Industry: It is used in the production of perfluorinated compounds, which have applications in materials science, electronics, and surface coatings.
Mecanismo De Acción
The mechanism of action of PerfluorobutylZinc bromide in chemical reactions involves the transfer of the perfluorobutyl group to an electrophilic center. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctyl bromide
- Perfluorodecalin
- Tertbutylperfluorocyclohexane
- Dodecafluoropentane
Uniqueness
PerfluorobutylZinc bromide is unique due to its specific perfluorobutyl group, which imparts distinct chemical properties compared to other perfluorinated compounds. Its reactivity and utility in organic synthesis make it a valuable reagent in various chemical processes.
Propiedades
Fórmula molecular |
C4BrF9Zn |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
bromozinc(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/C4F9.BrH.Zn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
FUGKHABTXOWXHF-UHFFFAOYSA-M |
SMILES canónico |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


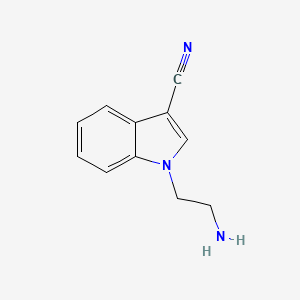
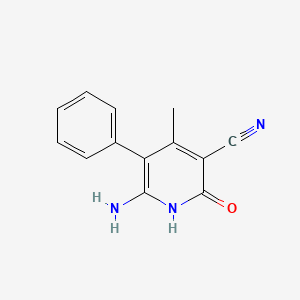
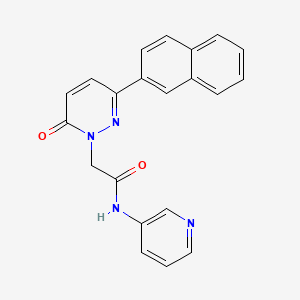
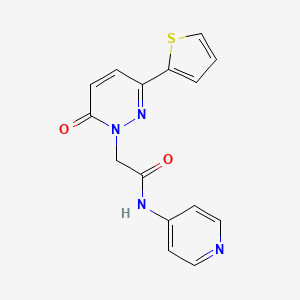
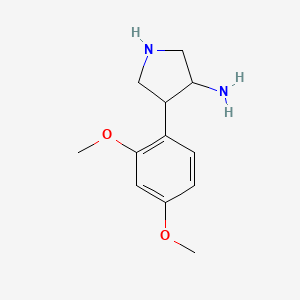
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
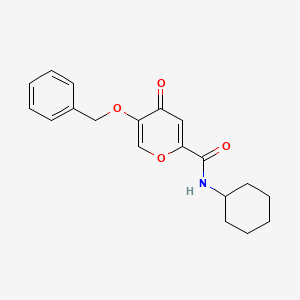
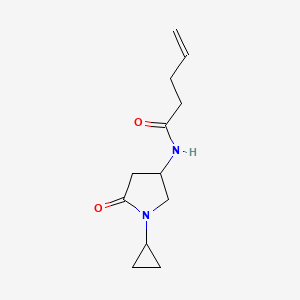
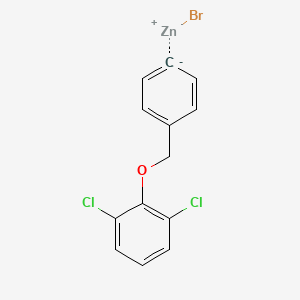
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)

